HSP90-Alpha Binding Affinity via NMR Chemical Shift Perturbation
N-methyl-5-phenyl-1H-pyrazol-3-amine demonstrates a measurable, albeit weak, direct binding interaction with human HSP90-alpha, a key chaperone protein and oncology target. Its dissociation constant (Kd) was experimentally determined to be 19 µM (1.90E+4 nM) [1]. This affinity is notably weaker than that of optimized, high-affinity resorcylate aminopyrazole (RAP) inhibitors, which can achieve nanomolar potency [2]. However, this defined binding event distinguishes it from the more common 5-phenyl-1H-pyrazol-3-amine scaffold, for which direct HSP90 binding data is not reported, suggesting the N-methyl substitution contributes to this specific interaction.
| Evidence Dimension | Binding Affinity (Kd) to Human HSP90-alpha |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 µM) |
| Comparator Or Baseline | Optimized RAP inhibitors (e.g., N-methylated resorcylate aminopyrazoles) achieve Kd values in the low nanomolar range |
| Quantified Difference | ~1000-fold to >10,000-fold weaker binding affinity compared to potent RAP inhibitors |
| Conditions | Assessed by 2D 1H-15N chemical shift perturbation via NMR spectroscopy |
Why This Matters
This defined, quantitative affinity for HSP90 provides a specific target engagement starting point, enabling researchers to use this compound as a reference ligand or a weak-affinity probe in biochemical assays, which is not a documented property of its simpler, non-methylated analog.
- [1] BindingDB entry for N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2). BindingDB. View Source
- [2] Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity. J. Med. Chem. 2021, 64, 2, 1139–1152. View Source
